9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
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Overview
Description
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is a chemical compound that belongs to the class of pyrazinoisoquinolines This compound is characterized by the presence of a fluorine atom at the 9th position and a hexahydro structure, which indicates that it is partially saturated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrazine and isoquinoline derivatives.
Cyclization: The cyclization reaction is carried out to form the pyrazinoisoquinoline core structure. This step may involve the use of catalysts and specific reaction conditions, such as elevated temperatures and inert atmospheres.
Hydrogenation: The partial saturation of the compound is achieved through hydrogenation, using hydrogen gas and a suitable catalyst like palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: The compound is utilized in the synthesis of other complex molecules and as a building block in organic chemistry.
Mechanism of Action
The mechanism of action of 9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 10-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline
- 4H-Pyrazino[2,1-a]isoquinolin-4-one
Praziquantel: 2-(Cyclohexylcarbonyl)-1,2,3,6,7-11b-hexahydro-4H-pyrazino[2,1-a]isoquinolin-4-one
Uniqueness
9-Fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. This fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
9-fluoro-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline |
InChI |
InChI=1S/C12H15FN2/c13-10-1-2-11-9(7-10)3-5-15-6-4-14-8-12(11)15/h1-2,7,12,14H,3-6,8H2 |
InChI Key |
XPKRYLFDKWZYHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCNCC2C3=C1C=C(C=C3)F |
Origin of Product |
United States |
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